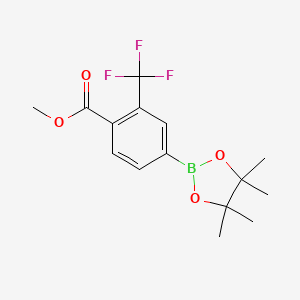
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate
描述
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C15H18BF3O4 and its molecular weight is 330.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H19BF4O4
- Molecular Weight : 308.11 g/mol
- Purity : Typically >98% .
The compound's biological activity is largely attributed to its interaction with various molecular targets within cells. Its structure suggests potential activity as a ligand for nuclear receptors and other protein targets involved in signaling pathways.
Nuclear Receptor Agonism
Research indicates that compounds with similar structures can act as agonists for nuclear receptors such as Nurr1 (NR4A2). These receptors play critical roles in neuroprotection and modulation of inflammatory responses in the brain . The presence of the trifluoromethyl group may enhance binding affinity and specificity for these targets.
1. Anticancer Properties
Studies have shown that derivatives of boron-containing compounds can inhibit cancer cell growth. For instance, related compounds have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells . This selectivity is crucial for developing therapeutics with minimal side effects.
2. Neuroprotective Effects
The ability of this compound to influence Nurr1 activity suggests potential neuroprotective effects. Activation of Nurr1 has been linked to enhanced expression of neuroprotective genes such as tyrosine hydroxylase (TH), which is vital in dopamine synthesis . In models of neurodegenerative diseases like Parkinson's disease (PD), compounds that activate Nurr1 have shown promise in restoring TH levels in affected neurons.
Case Study 1: In Vitro Studies on Cancer Cell Lines
In a comparative study involving various cancer cell lines, this compound exhibited significant growth inhibition at concentrations around 10 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection in Animal Models
In vivo studies using animal models of PD demonstrated that administration of the compound resulted in increased levels of TH in midbrain organoids derived from LRRK2 mutant mice. This effect was associated with improved motor function and neuroprotection against dopaminergic neuron loss .
Comparative Analysis with Related Compounds
属性
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)9-6-7-10(12(20)21-5)11(8-9)15(17,18)19/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZBIAASSSCFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















